6-Nitrosochrysene

説明

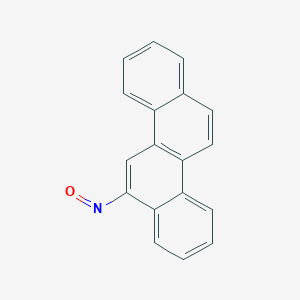

Structure

2D Structure

3D Structure

特性

CAS番号 |

113202-71-4 |

|---|---|

分子式 |

C18H11NO |

分子量 |

257.3 g/mol |

IUPAC名 |

6-nitrosochrysene |

InChI |

InChI=1S/C18H11NO/c20-19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H |

InChIキー |

BGCUVRJKBSXIDZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=O |

正規SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=O |

他のCAS番号 |

113202-71-4 |

同義語 |

6-NITROSO-CHRYSENE |

製品の起源 |

United States |

Metabolic Formation and Biotransformation Pathways of 6 Nitrosochrysene

Enzymatic Reduction of 6-Nitrochrysene (B1204248) to 6-Nitrosochrysene

The formation of this compound is a key intermediate step in the metabolic reduction of the environmental pollutant 6-nitrochrysene. nih.gov This process, known as nitroreduction, involves a six-electron reduction of the nitro group (–NO₂) which sequentially forms nitroso (–NO), N-hydroxylamino (–NHOH), and ultimately amino (–NH₂) functional groups. nih.govresearchgate.net This conversion is facilitated by a range of enzymes in both mammals and microbes.

Role of Mammalian Oxidoreductases and Cytochrome P450 Enzymes in Nitroreduction

In mammalian systems, the metabolic activation of 6-nitrochrysene occurs through pathways that include both nitroreduction and aromatic ring oxidation. asm.orgaacrjournals.orgnih.gov Human liver and lung tissues are capable of metabolizing 6-nitrochrysene into carcinogenic metabolites through these enzymatic actions. asm.orgaacrjournals.orgnih.gov

The enzymes responsible for nitroreduction are broadly classified as nitroreductases. nih.govresearchgate.net Rather than being a single specific enzyme, this function is carried out by several enzymes that can donate electrons to the nitro group. nih.govresearchgate.net These include NADPH-dependent flavoenzymes like NADPH: P450 oxidoreductase and NAD(P)H-quinone oxidoreductase, as well as various cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

Specific P450 isoforms have been identified as key players in the metabolism of 6-nitrochrysene. In human liver microsomes, CYP3A4 has been shown to catalyze the nitroreduction of 6-nitrochrysene to 6-aminochrysene, a pathway in which this compound is an essential intermediate. aacrjournals.orgnih.goviarc.frnih.gov Concurrently, CYP1A2 is primarily responsible for the ring oxidation of 6-nitrochrysene. aacrjournals.orgnih.gov In the human lung, CYP1A1 appears to play a more significant role in the metabolism of 6-nitrochrysene. aacrjournals.orgnih.gov The reduction process can occur via a one-electron transfer, creating a radical intermediate, or a two-electron transfer, which is equivalent to a hydride transfer. nih.govresearchgate.net

Contribution of Microbial Systems (e.g., Intestinal Microflora) in this compound Generation

The intestinal microflora, the vast community of microorganisms residing in the gut, plays a significant role in the metabolism of xenobiotics, including the generation of this compound. asm.orgnih.govclevelandclinic.org Anaerobic bacteria present in the human gut can metabolize 6-nitrochrysene (6-NC) into several products, including this compound (6-NOC). nih.govasm.orgnih.goviarc.frsigmaaldrich.com

Studies using semicontinuous culture systems that mimic the human intestinal environment have demonstrated that the microflora metabolizes 6-NC into 6-aminochrysene (6-AC), N-formyl-6-aminochrysene (6-FAC), and this compound (6-NOC). nih.govasm.orgnih.govscience.gov In these systems, nearly all the initial 6-NC was metabolized over a 10-day period. nih.govasm.org The primary metabolite was 6-AC, which reached its maximum concentration at 48 hours. nih.govasm.orgresearchgate.net At this time point, the relative ratio of the metabolites 6-AC, 6-FAC, and 6-NOC was found to be 93.4:6.3:0.3, respectively, indicating that this compound is a minor but consistently formed product of microbial metabolism. nih.govasm.orgnih.govresearchgate.net

Comparative studies have shown that the rate of this nitroreduction varies among species, with human intestinal microflora metabolizing 6-NC to a greater extent than the microflora from rats or mice. nih.govasm.orgnih.govsigmaaldrich.com This highlights the enzymatic capacity of the gut microbiota to generate potentially genotoxic compounds from environmental pollutants. nih.govasm.org

Table 1: Metabolites of 6-Nitrochrysene Formed by Human Intestinal Microflora in a Semicontinuous Culture System at 48 Hours.

| Metabolite | Abbreviation | Relative Percentage |

| 6-aminochrysene | 6-AC | 93.4% |

| N-formyl-6-aminochrysene | 6-FAC | 6.3% |

| This compound | 6-NOC | 0.3% |

| Data sourced from studies on the metabolism of 6-nitrochrysene by intestinal microflora. nih.govasm.orgnih.gov |

Further Metabolic Conversions of this compound

Once formed, this compound does not typically accumulate but undergoes further metabolic transformations. These subsequent reactions are crucial as they can lead to the formation of highly reactive molecules capable of interacting with cellular macromolecules like DNA.

Reduction to N-Hydroxy-6-aminochrysene

A critical step in the biotransformation pathway of this compound is its further reduction to N-hydroxy-6-aminochrysene (N-OH-6-AC). nih.govresearchgate.net This conversion is part of the sequential reduction of the original nitro group. nih.gov N-hydroxy-6-aminochrysene is considered a proximate or ultimate carcinogen, representing a more advanced stage in the metabolic activation of 6-nitrochrysene. researchgate.netoup.comresearcher.life The formation of N-OH-6-AC from this compound is a key event, as the hydroxylamino group is implicated in the subsequent formation of DNA adducts. nih.govresearchgate.netresearchgate.net

Pathways Leading to Downstream Metabolites and Conjugates

The metabolic cascade continues beyond N-hydroxy-6-aminochrysene, leading to a variety of downstream products. The N-hydroxy-6-aminochrysene intermediate is highly reactive and can lead directly to the formation of DNA adducts. researchgate.netresearcher.life Studies have identified several such adducts, including N-(deoxyguanosin-8-yl)-6-aminochrysene (N-[dG-8-yl]-6-AC) and 5-(deoxyguanosin-N²-yl)-6-aminochrysene (5-[dG-N²-yl]-6-AC), which arise from the reaction of metabolically activated 6-aminochrysene derivatives with DNA. nih.govresearchgate.net

Furthermore, the hydroxylamino group of N-hydroxy-6-aminochrysene can undergo Phase II conjugation reactions, such as acetylation by N-acetyltransferases or sulfation by sulfotransferases. nih.govresearchgate.net These reactions create intermediates with good leaving groups, which can then spontaneously break down to form a highly electrophilic nitrenium ion. researchgate.net This ion is capable of covalently binding to DNA, leading to the formation of stable adducts that are a critical step in chemical carcinogenesis. nih.govresearchgate.net

In addition to the nitroreduction pathway, metabolic activation can also proceed through a combination of ring oxidation and nitroreduction, forming metabolites like trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene (1,2-DHD-6-AC), which can also lead to DNA adducts. researchgate.netresearcher.liferesearchgate.net

Molecular Interactions of 6 Nitrosochrysene with Deoxyribonucleic Acid Dna

Mechanisms of DNA Adduct Formation

The formation of DNA adducts by 6-nitrosochrysene is a multi-step process that begins with its metabolic activation to a reactive electrophilic species. This activated form can then attack the electron-rich, nucleophilic centers within the DNA molecule.

6-Nitrochrysene (B1204248) undergoes metabolic activation, primarily through nitroreduction, to form N-hydroxy-6-aminochrysene. nih.govnih.gov This N-hydroxy arylamine is a key proximate carcinogen that can be further activated to a highly reactive electrophilic nitrenium ion. This electrophile readily seeks out and reacts with nucleophilic sites on DNA bases. researchgate.net The primary targets for this nucleophilic attack are the aromatic nitrogen and carbon atoms on the purine (B94841) bases, guanine (B1146940) and adenine (B156593), due to their high electron density. Specifically, the C8 and the exocyclic N² positions of guanine, and the C8 position of adenine, are major sites of adduction. nih.govacs.org

Following the reaction of the activated metabolite of this compound with DNA, several distinct adducts have been identified and characterized. The simple nitroreduction pathway leads to three primary DNA adducts. nih.govacs.org These adducts have been isolated and their structures elucidated using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govresearchgate.net

One of the major adducts formed is N-(deoxyadenosin-8-yl)-6-aminochrysene, where the C8 position of deoxyadenosine (B7792050) is covalently linked to the amino group of 6-aminochrysene. acs.org Research indicates that this particular adduct is significantly more resistant to nucleotide excision repair mechanisms compared to other bulky DNA adducts, including the guanine adducts formed by 6-nitrochrysene. nih.govacs.org This resistance to repair could lead to its persistence in tissues, potentially contributing to the carcinogenic potency of the parent compound. nih.gov In studies using Escherichia coli, this adduct was found to slow down DNA replication and exhibit mutagenic properties. acs.org

| Characteristic | Finding | Source |

|---|---|---|

| Formation Pathway | Metabolic nitroreduction of 6-nitrochrysene | acs.org |

| Site of Adduction | C8 position of 2'-deoxyadenosine (B1664071) (dA) | acs.org |

| Repair Efficiency | Significantly more resistant to nucleotide excision repair than guanine adducts | nih.govacs.org |

| Biological Effect (in E. coli) | Slows translesion synthesis; exhibits mutagenicity | acs.org |

The reaction between activated this compound and DNA also yields N-(deoxyguanosin-8-yl)-6-aminochrysene, an adduct at the C8 position of deoxyguanosine. nih.govnih.gov This adduct has been synthesized and incorporated into oligonucleotides for detailed study. nih.gov Research has shown that the N-(dG-8-yl)-6-AC adduct can stall DNA replication. nih.gov When replicated in human embryonic kidney cells, it was found to be mutagenic, primarily inducing G→T transversion mutations. nih.gov This specific mutation pattern is a hallmark of damage caused by many polycyclic aromatic compounds.

| Characteristic | Finding | Source |

|---|---|---|

| Formation Pathway | Metabolic nitroreduction of 6-nitrochrysene | nih.gov |

| Site of Adduction | C8 position of 2'-deoxyguanosine (B1662781) (dG) | nih.gov |

| Biological Effect (in human cells) | Stalls DNA replication; mutagenic | nih.gov |

| Primary Mutation Type | G→T transversions | nih.gov |

The third major adduct resulting from the nitroreduction pathway is 5-(deoxyguanosin-N²-yl)-6-aminochrysene. nih.govnih.gov In this adduct, the linkage occurs at the exocyclic N² amino group of deoxyguanosine. This adduct is formed along with the C8-substituted guanine and adenine adducts following the in vitro reaction of N-hydroxy-6-aminochrysene with DNA. nih.gov The formation of multiple adducts at different nucleophilic sites highlights the diverse reactivity of the electrophilic metabolite of this compound. nih.govnih.gov

| Characteristic | Finding | Source |

|---|---|---|

| Formation Pathway | Metabolic nitroreduction of 6-nitrochrysene | nih.govnih.gov |

| Site of Adduction | Exocyclic N² position of 2'-deoxyguanosine (dG) | nih.govnih.gov |

| Significance | One of three major adducts formed via the nitroreduction pathway | nih.govnih.gov |

An interesting and significant finding is the identification of N-(deoxyinosin-8-yl)-6-aminochrysene (N-(dI-8-yl)-6-AC) as a major product in the reaction of N-hydroxy-6-aminochrysene with DNA. nih.gov Deoxyinosine is not one of the standard DNA bases; it is formed through the deamination of deoxyadenosine. researchgate.net It is hypothesized that the N-(dA-8-yl)-6-AC adduct is initially formed and then undergoes spontaneous oxidation, leading to deamination at the N6 position of the adenine ring to yield the more stable deoxyinosine adduct. nih.gov This conversion is noteworthy because deoxyinosine is known to be a miscoding lesion, capable of causing A→G transition mutations during DNA replication. nih.gov The formation of this adduct is a unique aspect of the DNA damage profile of this compound. nih.gov

| Characteristic | Finding | Source |

|---|---|---|

| Identity | An adduct of 6-aminochrysene with deoxyinosine | nih.gov |

| Formation Pathway | Believed to be derived from the spontaneous oxidation/deamination of the N-(dA-8-yl)-6-AC adduct | nih.gov |

| Significance | Identified as a major adduct in vitro; its precursor is formed via the nitroreduction of 6-nitrochrysene | nih.gov |

| Potential Mutagenicity | Deoxyinosine is a known miscoding lesion that can lead to A→G transitions | nih.gov |

Regio- and Stereochemical Selectivity in Adduct Formation on DNA

The reaction of the ultimate carcinogenic metabolite of 6-nitrochrysene, N-hydroxy-6-aminochrysene, with DNA exhibits distinct regioselectivity, preferentially targeting guanine and adenine residues. uconn.edunih.gov Research has identified three primary DNA adducts resulting from this interaction. The major sites of covalent modification are the C8 and N² positions of deoxyguanosine (dG) and the C8 position of deoxyadenosine (dA). uconn.eduresearchgate.net

The specific adducts identified are:

N-(deoxyguanosin-8-yl)-6-aminochrysene (N-(dG-8-yl)-6-AC)

5-(deoxyguanosin-N²-yl)-6-aminochrysene (5-(dG-N²-yl)-6-AC)

N-(deoxyadenosin-8-yl)-6-aminochrysene (N-(dA-8-yl)-6-AC) uconn.edunih.gov

In addition to these, a fourth adduct, N-(deoxyinosin-8-yl)-6-aminochrysene (N-(dI-8-yl)-6-AC) , is also prominently detected. nih.govnih.gov This adduct is believed to arise from the deamination of the initially formed N-(dA-8-yl)-6-AC adduct, a process that can occur spontaneously either before or during DNA isolation and analysis. uconn.edunih.gov The preferential modification of deoxyadenosine and its subsequent conversion to a deoxyinosine derivative is a distinctive feature of the DNA damage profile of this compound. nih.gov

In vitro studies reacting N-hydroxy-6-aminochrysene with calf thymus DNA have quantified the relative distribution of these adducts, demonstrating the compound's reactivity towards these specific nucleophilic sites. nih.gov

| Adduct Name | Abbreviation | Percentage of Total Adducts |

|---|---|---|

| N-(deoxyinosin-8-yl)-6-aminochrysene | N-(dI-8-yl)-6-AC | 32% |

| 5-(deoxyguanosin-N²-yl)-6-aminochrysene | 5-(dG-N²-yl)-6-AC | 28% |

| N-(deoxyguanosin-8-yl)-6-aminochrysene | N-(dG-8-yl)-6-AC | 22% |

Studies using isolated rat hepatocytes treated with 6-nitrochrysene confirmed the formation of these adducts in a cellular context. High-performance liquid chromatography (h.p.l.c.) analysis revealed that the major products co-chromatographed with the C8-deoxyinosine and C8-deoxyguanosine adducts, which accounted for 45% and 30% of the total DNA adducts, respectively. nih.gov

Quantitative Analysis of DNA Adduct Levels

The quantification of DNA adducts is crucial for understanding the carcinogenic potential of chemical compounds. Various highly sensitive analytical techniques are employed to detect and measure the levels of this compound-derived adducts in biological samples.

Application of ³²P-Postlabelling Methodologies for Adduct Detection and Quantification

The ³²P-postlabelling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, particularly when only small amounts of DNA are available. nih.govnih.govspringernature.com This technique is capable of detecting adduct levels as low as one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it ideal for monitoring exposure to environmental carcinogens. nih.govspringernature.com

The methodology involves several key steps:

Enzymatic Digestion: The DNA sample is enzymatically hydrolyzed to its constituent normal and adducted deoxynucleoside 3'-monophosphates. springernature.com

Adduct Enrichment: The bulky, hydrophobic adducts are often enriched, for instance, by nuclease P1 treatment which dephosphorylates normal nucleotides more readily than adducted ones, or by solvent extraction methods like butanol extraction. iaea.org

Radiolabelling: The 5'-hydroxyl group of the enriched adducted nucleotides is radiolabelled by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.govspringernature.com

Chromatographic Separation: The ³²P-labelled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides using techniques like thin-layer chromatography (TLC). iaea.org

Detection and Quantification: The separated adducts are detected and quantified by measuring their radioactive decay, typically through autoradiography and scintillation counting. nih.govspringernature.com

This ultrasensitive assay has been widely applied in genotoxicity studies to analyze the DNA damage caused by complex mixtures and to elucidate the metabolic activation pathways of carcinogens. nih.govnih.gov For instance, it has been used to measure hepatic DNA adducts in fish from contaminated sites, where it revealed complex patterns of adducts indicative of exposure to polycyclic aromatic hydrocarbons like chrysene. iaea.org

Chromatographic and Spectrometric Approaches for Adduct Profiling

While ³²P-postlabelling is highly sensitive, it provides limited structural information. escholarship.org Therefore, chromatographic and spectrometric methods are essential for the unambiguous identification and profiling of specific DNA adducts. escholarship.orgrsc.org Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is widely used to separate the complex mixture of nucleosides obtained from digested DNA. frontiersin.orgescholarship.org

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for DNA adduct analysis, offering both high sensitivity and definitive structural information. escholarship.orgrsc.orgfrontiersin.org Tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as fingerprints for specific adduct structures, allowing for their unequivocal identification even in complex biological matrices. escholarship.org High-resolution mass spectrometry (HRMS) further enhances confidence in identification by providing highly accurate mass measurements of both parent and fragment ions. frontiersin.org

In the context of this compound, these techniques have been instrumental. The initial identification of the major adducts—N-(dI-8-yl)-6-AC, 5-(dG-N²-yl)-6-AC, and N-(dG-8-yl)-6-AC—was achieved by isolating the adducts from in vitro reactions and analyzing them using mass spectrometry and proton nuclear magnetic resonance (¹H-NMR) spectroscopy. nih.gov These approaches allow for a detailed characterization of the adduct profile, providing crucial insights into the mechanisms of DNA damage by this compound. nih.govescholarship.org

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| ³²P-Postlabelling | Detection and quantification of total DNA adduct levels | Ultra-high sensitivity (1 adduct in 10⁹-10¹⁰ nucleotides) | nih.govspringernature.com |

| High-Performance Liquid Chromatography (HPLC) | Separation of adducts from normal nucleosides in DNA hydrolysates | High-resolution separation | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and quantification of specific DNA adducts | Provides structural information (fragmentation patterns) and high specificity | escholarship.orgfrontiersin.orgescholarship.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated adducts | Provides detailed information on chemical structure | nih.gov |

Genotoxicity and Mutagenic Mechanisms Mediated by 6 Nitrosochrysene

Induction of Genetic Mutations and Mutational Spectra Analysis

6-Nitrosochrysene is a potent mutagen that induces a specific pattern of genetic alterations. Its interaction with DNA leads to the formation of adducts, which, if not repaired, can result in permanent mutations during DNA replication.

Studies analyzing the mutational spectrum of this compound have revealed a distinct preference for mutations at adenine (B156593):thymine (A:T) base pairs over guanine (B1146940):cytosine (G:C) base pairs. researchgate.netnih.gov In Chinese hamster ovary (CHO-K1) cells, simple base-pair substitutions constitute the majority (70%) of identified mutations induced by this compound. nih.gov Within this category, mutations at A:T sites are significantly more frequent than those at G:C sites. researchgate.netnih.gov

This preference for mutation at A:T sites is noteworthy because the formation of DNA adducts by this compound occurs predominantly with guanine. nih.gov Approximately 80% of the identified adducts are with deoxyguanosine (dG), while only about 20% are believed to involve deoxyadenosine (B7792050) (dA). nih.gov This disparity suggests that the dA adducts derived from this compound are much more effective at inducing mutations than the more numerous dG adducts. researchgate.netnih.gov The primary mutation observed is the A→T transversion. researchgate.netnih.gov

Further analysis in repair-proficient CHO-K1 cells shows a strong strand bias, with 13 out of 14 base-pair substitutions at A:T sites occurring where the adducted deoxyadenosine was on the non-transcribed DNA strand. researchgate.netnih.gov This suggests that the DNA lesions are preferentially removed from the transcribed strand by repair mechanisms. researchgate.netnih.gov

The hypoxanthine-guanine phosphoribosyltransferase (Hprt) gene is a common target for studying locus-specific mutagenesis in mammalian cells due to its utility as a reporter gene for forward mutations. researchgate.net this compound has been shown to be a potent mutagen at the Hprt locus in Chinese hamster ovary (CHO) cells. researchgate.netnih.govnih.gov

Characterization of the mutations within the Hprt gene of CHO-K1 cells treated with this compound confirms the prevalence of base-pair substitutions, particularly at A:T base pairs. researchgate.netnih.gov This finding contrasts with the adduct distribution, where dG adducts are more common, highlighting the higher mutagenic potential of the dA adducts. nih.govnih.gov Studies using excision-repair-defective CHO-UV5 cells also show a similar preference for A:T substitutions, but the mutations are randomly distributed between the transcribed and non-transcribed strands, underscoring the role of transcription-coupled repair in the strand bias observed in repair-proficient cells. nih.gov

| Cell Line | Key Finding | Inferred Mechanism | Reference |

|---|---|---|---|

| CHO-K1 (Repair-Proficient) | Mutations predominantly at A:T base pairs (14/17 substitutions). Strong bias for mutated dA on the non-transcribed strand (13/14). | dA adducts are highly mutagenic. Preferential removal of lesions from the transcribed strand. | researchgate.netnih.gov |

| CHO-UV5 (Excision-Repair-Defective) | Mutations still predominantly at A:T base pairs. Mutated dAs are randomly distributed between strands. | Confirms the intrinsic mutagenicity of dA adducts and the role of excision repair in strand bias. | nih.gov |

Cellular Responses to this compound-Induced DNA Damage

When DNA is damaged by agents like this compound, cells activate a complex network of responses to maintain genomic integrity. rndsystems.comnih.gov These responses include the activation of DNA repair pathways to remove the lesions and the engagement of specialized DNA polymerases to bypass damage that escapes repair. rndsystems.comfrontiersin.org

Nucleotide Excision Repair (NER) is a major cellular pathway responsible for removing bulky DNA lesions that distort the DNA helix, such as those formed by polycyclic aromatic hydrocarbons. nih.govwikipedia.orgmdpi.com The efficacy of NER in removing adducts formed by this compound metabolites varies depending on the specific adduct.

Studies have shown that guanine adducts derived from the nitroreduction of 6-nitrochrysene (B1204248), such as N-(dG-8-yl)-6-AC and 5-(dG-N²-yl)-6-AC, are only moderate substrates for the human NER system. nih.govnih.gov This suggests these lesions may persist in tissues, contributing to the compound's biological activity. nih.gov In contrast, the adenine adduct N-(dA-8-yl)-6-AC, which is highly mutagenic, is repaired much more slowly and is considered resistant to human NER. researchgate.netnih.gov

The strand bias observed in Hprt gene mutations in repair-proficient CHO cells is attributed to transcription-coupled NER, a sub-pathway of NER that preferentially repairs damage on the actively transcribed strand of a gene. researchgate.netnih.gov In NER-deficient CHO-UV5 cells, this strand bias is lost, confirming the role of this repair pathway in removing this compound-induced lesions. nih.gov

When DNA lesions are not removed by repair pathways like NER before DNA replication, the replication fork can stall. reactome.org To overcome this, cells employ specialized Translesion Synthesis (TLS) DNA polymerases, which can replicate past the damaged template, albeit sometimes with reduced fidelity. reactome.orgplos.org

The bypass of the highly mutagenic and NER-resistant N-(dA-8-yl)-6-AC adduct has been studied in human embryonic kidney (HEK 293T) cells. researchgate.netnih.govnih.gov These studies reveal a division of labor among different TLS polymerases:

Human DNA Polymerase η (hPol η) : This polymerase is implicated in the error-free bypass of the N-(dA-8-yl)-6-AC adduct. researchgate.netnih.gov Its deficiency leads to an increased mutation frequency. nih.gov

Human DNA Polymerase κ (hPol κ) and Human DNA Polymerase ζ (hPol ζ) : These polymerases are involved in the error-prone bypass of the adduct. researchgate.netnih.gov When hPol κ or hPol ζ are deficient, the mutation frequency decreases significantly. researchgate.netnih.gov The greatest reduction in mutation frequency (over 90%) was seen in cells where hPol ζ was knocked out and hPol κ was knocked down, indicating their critical roles in generating mutations from this lesion. researchgate.netnih.gov

The bypass efficiency is also dependent on these polymerases. In polymerase-competent cells, the TLS efficiency for the N-(dA-8-yl)-6-AC adduct is high (83%), but it drops to 26% in cells deficient in both hPol η and hPol κ. researchgate.netnih.govnih.gov

| Polymerase | Role in Bypass | Effect of Deficiency on Mutation Frequency | Reference |

|---|---|---|---|

| hPol η | Error-free bypass | Increased (from 12.7% to 17.8%) | researchgate.netnih.gov |

| hPol κ | Error-prone bypass | Decreased (to 3.3%) | researchgate.netnih.gov |

| hPol ζ | Error-prone bypass | Decreased (to 3.9%) | researchgate.netnih.gov |

In Vitro Genotoxicity Assessment Methodologies

The genotoxic potential of chemical compounds is evaluated using a battery of in vitro tests that assess their ability to cause DNA damage or mutations in a controlled laboratory setting. scitovation.comfrontiersin.org For this compound, several key methodologies have been employed to elucidate its genotoxic mechanisms.

Bacterial Mutagenicity Assays: While not the primary focus here, initial screening for mutagenicity of related compounds like 6-nitrochrysene often uses bacterial reverse mutation assays, such as the Ames test, which measures mutation induction in strains of Salmonella typhimurium. nih.govdovepress.com

Mammalian Cell Gene Mutation Assays: The Hprt assay in CHO cells is a cornerstone for assessing mutagenicity in a mammalian system. researchgate.netnih.gov This forward mutation assay detects various types of mutations, from point mutations to small insertions and deletions, that inactivate the Hprt gene, conferring resistance to a toxic agent like 6-thioguanine. nih.gov

DNA Adduct Analysis: The ³²P-postlabeling technique is a highly sensitive method used to detect and quantify DNA adducts. researchgate.netnih.gov This method was critical in demonstrating that while this compound forms more dG adducts, the less frequent dA adducts are more mutagenic. nih.gov

Mutational Spectra Analysis: This involves sequencing the mutated gene (e.g., Hprt) from a large number of mutant clones to determine the specific types and locations of mutations (e.g., G:C → T:A transversions, A:T → T:A transversions). researchgate.netnih.govbioconductor.org This provides a "fingerprint" of the mutagen, offering insights into the DNA lesions responsible. nih.gov

Plasmid-Based Replication/Bypass Assays: To study the processing of a specific DNA lesion, a plasmid containing a single, site-specific adduct (like N-(dA-8-yl)-6-AC) is constructed. researchgate.netnih.gov This plasmid is then replicated in host cells (e.g., human HEK 293T cells). By analyzing the progeny plasmids, researchers can determine the efficiency of bypass (TLS efficiency) and the types of mutations introduced opposite the lesion (mutation frequency and specificity). Using isogenic cell lines deficient in specific DNA repair or TLS genes allows for the precise determination of the roles of individual proteins in these processes. researchgate.netnih.govnih.gov

These in vitro methodologies, often requiring metabolic activation systems like liver S9 fractions for parent compounds, provide a detailed picture of a chemical's genotoxic potential and underlying molecular mechanisms. frontiersin.org

Bacterial Reverse Mutation Assays (e.g., Salmonella typhimurium Ames Test)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical substances. re-place.be The test utilizes specific strains of bacteria, such as Salmonella typhimurium, that are auxotrophic for an amino acid (e.g., histidine) due to a mutation in the genes responsible for its synthesis. re-place.beevotec.com Mutagenic agents can cause a reverse mutation, or reversion, which restores the functional gene and allows the bacteria to grow on a histidine-deficient medium. re-place.be

While direct studies on this compound in the Ames test are not extensively detailed in the available literature, research on similar aromatic nitroso compounds provides strong evidence of their mutagenic activity. Studies have shown a significant correlation between the mutagenic responses of aromatic nitroso compounds and their corresponding hydroxylamines in Salmonella typhimurium strains TA98 and TA100. nih.gov This effect is observed with only marginal dependence on metabolic activation by a rat liver S9-mix, indicating that these nitroso compounds are direct-acting mutagens. nih.gov Given that the metabolic pathway from 6-nitrochrysene involves reduction to this compound and then to N-hydroxy-6-aminochrysene, the known mutagenicity of the latter in Salmonella suggests that this compound is also a direct-acting mutagen in this bacterial system. iarc.fr The TA98 strain is used to detect frameshift mutagens, while the TA100 strain detects mutagens that cause base-pair substitutions. evotec.com

Mammalian Cell Gene Mutation Assays (e.g., Chinese Hamster Ovary Cells)

Gene mutation assays in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells, are critical for evaluating the mutagenic potential of substances in a system that more closely resembles human cells. These assays often target the hypoxanthine-guanine phosphoribosyltransferase (hprt) gene.

Research has demonstrated that this compound is a potent, direct-acting mutagen in CHO cells. One study compared the mutagenic activity of 6-nitrochrysene and its metabolites in both DNA-repair-proficient CHO-K1 cells and excision-repair-deficient CHO-UV5 cells. This compound did not require metabolic activation (S9 fraction) to induce mutations and was significantly more mutagenic than its parent compound, 6-nitrochrysene, or its metabolite, 6-aminochrysene, when the latter were tested in the presence of S9.

The mutagenic potency of this compound was quantified as the number of mutants induced per 10⁶ cells per nmole of the compound per ml. The results showed a markedly higher mutagenic activity in the repair-deficient CHO-UV5 cells, highlighting the role of DNA repair in mitigating the genotoxic effects of this compound.

| Cell Line | Mutagenic Activity (mutants per 10⁶ cells per nmol/ml) |

|---|---|

| CHO-K1 (Repair-Proficient) | 127 |

| CHO-UV5 (Excision-Repair-Deficient) | 618 |

Data sourced from studies on mutagenic activity at the hprt locus.

Further molecular analysis of the mutations induced by this compound in the hprt gene of CHO-K1 cells revealed that the majority (70%) were simple base-pair substitutions. These substitutions occurred more frequently at adenine:thymine (A:T) base pairs (14 out of 17 instances) than at guanine:cytosine (G:C) base pairs. This finding is particularly noteworthy because analysis of the DNA adducts formed by this compound in the same cells showed that approximately 80% of the adducts were at deoxyguanosine (dG) residues, with only about 20% likely formed at deoxyadenosine (dA) residues. This suggests that the dA adducts derived from this compound are significantly more effective at inducing mutations than the more numerous dG adducts.

Chromosomal Aberration and Micronucleus Induction Studies in Cultured Mammalian Cells

Tests for chromosomal aberrations and micronucleus induction are used to identify agents that cause structural or numerical chromosome damage (clastogenicity or aneuploidy). eurofins.deenamine-genez.com Chromosomal aberrations refer to visible changes in chromosome structure, such as breaks or exchanges, observed during the metaphase stage of cell division. eurofins.de The micronucleus test detects small, nucleus-like bodies in the cytoplasm that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. enamine-genez.comcriver.com

Despite the clear evidence of this compound's mutagenic activity at the gene level, specific studies detailing its potential to induce larger-scale chromosomal aberrations or micronuclei in cultured mammalian cells were not found in the reviewed scientific literature. Therefore, its activity as a clastogenic or aneugenic agent remains uncharacterized based on the available data.

Structure Activity Relationships in the Biological Activity of 6 Nitrosochrysene

Comparative Genotoxic Potency with 6-Nitrochrysene (B1204248) and its Downstream Metabolites

The genotoxicity of 6-nitrochrysene is not attributed to the parent compound itself but rather to the reactive metabolites formed through two primary metabolic pathways: nitroreduction and ring oxidation. 6-Nitrosochrysene is a key intermediate in the nitroreduction pathway. Studies comparing the mutagenic and tumorigenic activities of these metabolites reveal significant differences in their potencies, highlighting clear structure-activity relationships.

6-Aminochrysene is the subsequent metabolite formed after the reduction of this compound. When their genotoxic activities are compared, this compound often demonstrates higher potency as a direct-acting mutagen. In newborn mouse assays, this compound and 6-aminochrysene were both found to be significantly less active in inducing lung and liver tumors than the parent compound, 6-nitrochrysene, at equimolar doses. nih.govresearchgate.net

However, in vitro mutagenicity assays using Chinese hamster ovary (CHO) cells provide a more direct comparison of their mutagenic potential. In these assays, this compound acts as a potent direct-acting mutagen, whereas 6-aminochrysene requires metabolic activation (by an S9 liver homogenate) to exhibit significant mutagenicity. nih.gov The direct-acting nature of this compound indicates it is sufficiently reactive to damage DNA without further enzymatic conversion.

A study using DNA repair-deficient CHO-UV5 cells, which are more sensitive to DNA damage, showed this compound to be highly mutagenic. nih.gov In contrast, 6-aminochrysene, even with metabolic activation, displayed lower mutagenic activity than this compound in the same cell line. nih.gov

| Compound | Cell Line | Metabolic Activation (S9) | Mutagenic Activity (mutants per 10⁶ cells per nmol/ml) | Reference |

|---|---|---|---|---|

| This compound | CHO-K1 (repair-proficient) | No | 127 | nih.gov |

| This compound | CHO-UV5 (repair-deficient) | No | 618 | nih.gov |

| 6-Aminochrysene | CHO-K1 (repair-proficient) | Yes | 35 | nih.gov |

| 6-Aminochrysene | CHO-UV5 (repair-deficient) | Yes | 117 | nih.gov |

The other major metabolic activation pathway for 6-nitrochrysene involves a combination of ring oxidation and nitroreduction, leading to the formation of dihydrodiol derivatives. nih.govacs.org The key metabolite in this pathway is trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene (1,2-DHD-6-AC). nih.gov

Comparative studies have shown that this dihydrodiol derivative is significantly more potent in its genotoxic and tumorigenic effects than the metabolites from the simple nitroreduction pathway, including this compound. In newborn mouse studies, 1,2-DHD-6-AC showed tumorigenic activity in the lung comparable to the parent compound 6-nitrochrysene and was significantly more active than this compound. nih.govnih.gov This suggests that the pathway involving ring oxidation is the primary route leading to tumor induction by 6-nitrochrysene in mouse lungs. nih.gov

This superior activity is also reflected in in vitro mutagenicity assays. In CHO cells, 6-aminochrysene-1,2-dihydrodiol was found to be exceptionally mutagenic, far surpassing the activity of both this compound and 6-aminochrysene. nih.gov

| Compound | Cell Line | Metabolic Activation (S9) | Mutagenic Activity (mutants per 10⁶ cells per nmol/ml) | Reference |

|---|---|---|---|---|

| This compound | CHO-UV5 (repair-deficient) | No | 618 | nih.gov |

| 6-Amino-chrysene-1,2-dihydrodiol | CHO-UV5 (repair-deficient) | Yes | 644 | nih.gov |

Molecular Determinants Influencing DNA Adduct Formation and Mutagenic Efficacy

The mutagenicity of a chemical is determined by its ability to form covalent bonds with DNA, creating what are known as DNA adducts. wikipedia.org The specific structure of the metabolite dictates which DNA base it reacts with and the type of adduct formed, which in turn influences the likelihood of causing a mutation.

The metabolic activation of 6-nitrochrysene via the nitroreduction pathway proceeds through this compound to N-hydroxy-6-aminochrysene. This ultimate electrophile reacts with DNA, preferentially binding to the C8 position of deoxyadenosine (B7792050) (dA) to form an adduct known as N-(deoxyadenosin-8-yl)-6-aminochrysene (N-(dA-8-yl)-6-AC). nih.govnih.govresearchgate.net This is a key molecular determinant for this compound's biological action.

In contrast, the more tumorigenic pathway involving the dihydrodiol derivative, 1,2-DHD-6-AC, leads predominantly to the formation of a deoxyguanosine (dG) adduct, specifically 5-(deoxyguanosin-N²-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene. nih.gov

Therefore, the key molecular determinants for this compound are:

Metabolic Pathway: Its formation via the nitroreduction pathway leads to the ultimate carcinogen N-hydroxy-6-aminochrysene. nih.gov

DNA Binding Specificity: It preferentially forms adducts at the C8 position of deoxyadenosine. nih.govnih.gov

Adduct Persistence: The resulting adenine (B156593) adduct is poorly repaired by the NER system, enhancing its mutagenic potential. researchgate.netnih.gov

While the adduct derived from the this compound pathway is less abundant than the adduct from the dihydrodiol pathway in target tissues, its high mutagenic efficacy and persistence make it a significant contributor to the genotoxic profile of 6-nitrochrysene. nih.govnih.gov

Advanced Research Methodologies and Future Directions in 6 Nitrosochrysene Studies

High-Resolution Analytical Techniques for Metabolite and Adduct Profiling

The identification and quantification of 6-nitrosochrysene's metabolic products and their DNA adducts are fundamental to understanding its biological activity. High-resolution analytical methods provide the sensitivity and specificity required to detect these molecules in complex biological matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of this compound and its related compounds. mpi-bremen.dewikipedia.org This powerful combination allows for the physical separation of compounds in a mixture by HPLC, followed by their identification and quantification based on their mass-to-charge ratio by MS. mpi-bremen.dewikipedia.orgmeasurlabs.com

In the study of this compound, HPLC-MS has been instrumental in profiling its metabolites. For instance, studies using intestinal microflora have utilized HPLC-MS to isolate and identify metabolites such as 6-aminochrysene and N-formyl-6-aminochrysene. nih.govsigmaaldrich.comasm.org These analytical methods are crucial for determining the metabolic pathways involved in the activation and detoxification of the parent compound, 6-nitrochrysene (B1204248). nih.govsigmaaldrich.comasm.org

Furthermore, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a vital tool for the detection and characterization of DNA adducts. nih.govre-place.beresearchgate.net This technique has been employed to identify adducts formed from the reaction of activated this compound metabolites with DNA. Research has shown that this compound can form adducts with both deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). oup.com Specifically, in Chinese hamster ovary (CHO) cells, while adducts were predominantly formed with dG (about 80%), the minor dA adducts were found to be significantly more mutagenic. oup.comresearchgate.net In studies with male CD-1 mice, this compound treatment resulted in a single major adduct, likely at the C8 position of deoxyadenosine. researcher.life The ability of HPLC-MS/MS to quantify these specific adducts in tissues is critical for linking chemical exposure to biological endpoints like mutation and tumorigenesis. nih.govnih.gov

Table 1: Metabolites of 6-Nitrochrysene Identified by HPLC-MS This table is interactive. Click on the headers to sort.

| Metabolite | Parent Compound | Biological System | Reference |

|---|---|---|---|

| 6-Aminochrysene (6-AC) | 6-Nitrochrysene | Intestinal Microflora | nih.govsigmaaldrich.comasm.org |

| N-Formyl-6-aminochrysene (6-FAC) | 6-Nitrochrysene | Intestinal Microflora | nih.govsigmaaldrich.comasm.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules, including carcinogen-DNA adducts. sigmaaldrich.com It provides information on the three-dimensional structure of molecules in solution, which is crucial for understanding how a DNA adduct perturbs the normal structure of the DNA helix. wikipedia.orgauremn.org.br

Computational Chemistry and Molecular Modeling Approaches

Computational methods are increasingly used to complement experimental data, providing insights into the reactivity of carcinogens and the structural and dynamic properties of their DNA adducts at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. uni-muenchen.de In the context of this compound, DFT calculations can be used to predict the most stable conformations of its DNA adducts and to assess their chemical reactivity. mdpi.comnih.gov By calculating the energies of different possible adduct structures, researchers can determine the most likely conformations that exist in a biological system. researchgate.net

DFT has been successfully applied to establish the absolute configurations of DNA lesions by comparing computed optical rotatory dispersion (ORD) and electronic circular dichroism (ECD) spectra with experimentally measured spectra. nih.gov This approach is valuable for structurally characterizing adducts when only small amounts of material are available. nih.gov Although specific DFT studies on this compound adducts are not detailed in the search results, the methodology's application to other complex DNA lesions demonstrates its potential. nih.gov Such calculations can help explain why certain DNA sites are more reactive towards the carcinogen and why the resulting adducts adopt specific conformations that may be prone to causing mutations.

MD simulations have been used to study the conformational dynamics of DNA modified with adducts from other carcinogens, revealing how these lesions can alter the local DNA structure and its interactions with proteins. plos.orgplos.orgnih.gov For example, simulations can show how an adduct might favor a conformation that facilitates mutagenic events during DNA replication. By simulating the interaction of an adducted DNA duplex with DNA polymerases or repair proteins, researchers can gain mechanistic insights into translesion synthesis and nucleotide excision repair. researchgate.net This information is critical for understanding why some adducts, like the dA adducts of this compound, are more persistent and mutagenic than others. oup.comresearchgate.net

Advanced Cellular and Molecular Biological Tools for Mechanistic Elucidation

To connect the chemical events of DNA adduction to biological outcomes like mutations and cancer, researchers employ a variety of advanced cellular and molecular biology tools. amazon.comclinisciences.comcellmolbiol.org These techniques allow for the study of this compound's effects within the context of a living cell.

Studies have utilized specific cell lines, such as Chinese hamster ovary (CHO) cells, to investigate the mutagenicity of this compound. oup.com By comparing repair-proficient (CHO-K1) and excision-repair-deficient (CHO-UV5) cells, researchers have demonstrated the role of DNA repair in mitigating the compound's mutagenic effects. oup.com Such studies revealed that the dA adducts derived from this compound are poorly repaired and highly mutagenic, and that an extreme strand bias in mutations observed in repair-proficient cells is likely due to preferential repair of lesions from the transcribed strand. oup.comresearchgate.net

Molecular analysis of mutations induced by this compound in reporter genes, such as the hprt gene, provides a mutational spectrum that serves as a fingerprint for the carcinogen. oup.comresearchgate.net For this compound, the mutations are predominantly simple base-pair substitutions, occurring more frequently at A:T base pairs than at G:C pairs, despite dG adducts being more numerous. oup.comresearchgate.net In other studies, analysis of K-ras gene mutations in tumors from mice treated with this compound and its metabolites has helped to link specific adducts to the development of adenomas and adenocarcinomas. researcher.life

Future studies will likely involve more advanced tools such as CRISPR/Cas9 gene editing to create cell lines with specific knockouts of DNA repair or polymerase genes to further dissect the pathways involved in processing this compound-induced DNA damage. amazon.com Investigating the role of specific translesion synthesis (TLS) DNA polymerases, such as human polymerase η and κ, has already shown that these enzymes are involved in bypassing the N-(dA-8-yl)-6-AC adduct, with varying degrees of fidelity. researchgate.net

Table 2: DNA Adducts and Mutational Consequences of this compound This table is interactive. Click on the headers to sort.

| Adduct/Mutation | System Studied | Key Finding | Reference |

|---|---|---|---|

| Deoxyguanosine (dG) Adducts | CHO-K1 Cells | Major adduct formed (~80%) but less mutagenic than dA adducts. | oup.comresearchgate.net |

| Deoxyadenosine (dA) Adducts | CHO-K1 Cells | Minor adduct (~20%) but highly effective at producing mutations. | oup.comresearchgate.net |

| C8-deoxyadenosine Adduct | Male CD-1 Mice | The single major adduct detected after 6-NOC treatment. | researcher.life |

| A:T Base Pair Substitutions | CHO Cells (hprt gene) | The most frequent type of mutation induced by this compound. | oup.com |

Genome Editing Techniques (e.g., CRISPR/Cas9) for Investigating DNA Repair and Replication Proteins

The advent of genome editing technologies, most notably the CRISPR/Cas9 system, has transformed the landscape of genetic research and offers powerful tools for dissecting the complex interactions between chemical carcinogens like this compound and cellular DNA repair and replication machinery. xiahepublishing.comcrisprtx.com The CRISPR-Cas9 system, derived from a bacterial immune defense mechanism, allows for the precise targeting and modification of specific DNA sequences within the genome. youtube.comwikipedia.org This capability is invaluable for investigating the roles of specific proteins involved in repairing the DNA lesions induced by this compound.

The fundamental mechanism of CRISPR/Cas9 involves a guide RNA (gRNA) that directs the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). wikipedia.orgsynthego.com The cell's natural DNA repair mechanisms, primarily non-homologous end joining (NHEJ) and homology-directed repair (HDR), are then engaged to mend the break. synthego.commdpi.com Researchers can exploit these pathways to achieve specific genetic modifications. For instance, NHEJ, which is prone to errors, can be used to create insertions or deletions (indels) that disrupt a target gene, effectively knocking it out. synthego.com This allows for the study of how the absence of a specific DNA repair protein affects the cell's ability to cope with damage from this compound.

Conversely, the HDR pathway can be utilized to introduce precise changes or insert new genetic sequences by providing a DNA template. synthego.com This "knock-in" capability can be used to introduce specific mutations found in human populations or to tag endogenous proteins with fluorescent markers to visualize their localization and dynamics in response to DNA damage.

A key application of CRISPR/Cas9 in the context of this compound research is the creation of cell lines with specific deficiencies in DNA repair pathways. researchgate.net For example, by knocking out genes essential for nucleotide excision repair (NER), base excision repair (BER), or other repair pathways, scientists can determine which pathways are critical for removing the specific DNA adducts formed by this compound. researchgate.netmdpi.com Studies have shown that the mutation frequency of 6-nitrochrysene is higher in DNA repair-deficient Chinese hamster ovary cells compared to repair-proficient cells. nih.gov By systematically inactivating different repair proteins, researchers can delineate the primary defense mechanisms against this compound and identify potential vulnerabilities.

Furthermore, CRISPR-based screening can be employed to identify novel genes involved in the response to this compound-induced DNA damage. By creating a library of cells, each with a different gene knocked out, and then exposing the population to the compound, researchers can identify which genetic knockouts lead to increased sensitivity or resistance. This provides an unbiased, genome-wide approach to uncover previously unknown components of the DNA damage response network.

Development of Novel In Vitro Experimental Models for Enhanced Research Fidelity

Traditional two-dimensional (2D) cell cultures have been a cornerstone of in vitro research for decades. However, they often fail to accurately replicate the complex microenvironment of tissues within a living organism. insphero.com To improve the physiological relevance of in vitro studies on this compound, researchers are increasingly turning to advanced, three-dimensional (3D) cell culture models. abcam.comnih.gov

These 3D models, which include spheroids, organoids, and bioprinted tissues, allow cells to grow and interact with each other and with an extracellular matrix in a way that more closely mimics the architecture of native tissue. mdpi.comcriver.com This is particularly important for studying carcinogenesis, where cell-cell and cell-matrix interactions play a crucial role.

Spheroids and Organoids:

Spheroids are aggregates of cells that can be grown in suspension or in a low-adhesion environment. mdpi.com They can recreate some of the gradients of nutrients, oxygen, and metabolic waste that are found in tumors. Organoids are more complex 3D structures that are derived from stem cells and can self-organize to resemble the structure and function of a specific organ. abcam.com For example, mammary gland organoids could provide a highly relevant model for studying the effects of this compound, given its known carcinogenicity in rat mammary glands. nih.gov

Organs-on-Chips:

A particularly innovative approach is the development of "organs-on-chips," which are microfluidic devices that contain living cells in a 3D microenvironment. emulatebio.com These systems can simulate the mechanical forces, such as fluid flow, that cells experience in the body. syr.edu By connecting different organ chips, it is even possible to model the interactions between different organs, which could be used to study the metabolic activation and detoxification of this compound in a more systemic context.

The use of these advanced in vitro models offers several advantages for this compound research:

Enhanced Physiological Relevance: They better recapitulate the in vivo environment, leading to more predictive data on toxicity and carcinogenicity. insphero.com

Improved Mechanistic Insights: They allow for the study of cellular processes in a more realistic context. abcam.com

Potential to Reduce Animal Testing: By providing more human-relevant data, these models can help to reduce the reliance on animal studies in toxicology and cancer research. nc3rs.org.uk

Q & A

How can researchers optimize experimental designs to assess 6-nitrosochrysene’s mutagenic mechanisms in mammalian cell models?

To evaluate mutagenicity, prioritize in vitro systems like Chinese hamster ovary (CHO) cells, which have been used to study H-ras and K-ras mutations induced by this compound metabolites . Experimental design should include:

- Positive/Negative Controls : Use known mutagens (e.g., benzo[a]pyrene) and solvent controls to validate assay sensitivity.

- Dose-Response Analysis : Test multiple concentrations to identify thresholds for DNA adduct formation and mutation frequency .

- Adduct Characterization : Employ P-postlabeling or LC-MS/MS to quantify DNA adducts, ensuring alignment with mutation profiles .

- Replication : Conduct triplicate assays to address biological variability.

Advanced Consideration : Integrate multi-omics approaches (e.g., transcriptomics) to link adduct formation to downstream genomic instability.

What methodologies resolve contradictions in reported carcinogenic potencies of this compound across species?

Discrepancies in carcinogenicity data (e.g., B6C3F1 vs. CD-1 mice) often stem from metabolic differences. To address this:

- Comparative Metabolism Studies : Use liver microsomes from multiple species to quantify nitroreduction and activation pathways.

- Interspecies Biomarker Mapping : Corrogate adduct levels (e.g., N-(deoxyguanosin-8-yl)-6-aminochrysene) with tumor incidence across models .

- Statistical Reconciliation : Apply meta-analysis frameworks to harmonize data, accounting for variables like exposure duration and genetic background .

Advanced Consideration : Develop physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences in metabolic activation.

How should researchers design synthesis protocols to minimize nitrosamine contamination in this compound batches?

Contamination risks arise during nitrosation steps. Mitigation strategies include:

- Process Analytical Technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor nitroso group formation and byproducts.

- Raw Material Screening : Implement supplier questionnaires to audit amine precursors and solvent purity, per APIC guidelines .

- Post-Synthesis Analysis : Apply GC-MS with electron capture detection (ECD) to quantify residual nitrosamines below ICH M7(R1) thresholds .

Advanced Consideration : Explore green chemistry alternatives (e.g., photocatalytic nitrosation) to reduce hazardous reagent use.

What analytical techniques are most robust for quantifying this compound-DNA adducts in heterogeneous tissue samples?

- Gold Standard : P-postlabeling combined with TLC/autoradiography achieves sensitivity at 1 adduct per nucleotides .

- High-Resolution MS : Orbitrap-based LC-MS/MS provides structural specificity but requires stable isotope-labeled internal standards for quantification .

- Immunohistochemistry : Use polyclonal antibodies against specific adducts (e.g., N7-guanyl adducts) for spatial tissue mapping, though cross-reactivity risks exist .

Advanced Consideration : Pair adductomics with CRISPR-Cas9 gene editing to isolate adduct repair pathways in vivo.

How can conflicting data on this compound’s metabolic activation pathways be systematically evaluated?

Contradictions often involve cytochrome P450 (CYP) vs. peroxidases. Resolve via:

- Enzyme Inhibition Studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in microsomal assays.

- Recombinant Enzyme Systems : Express individual CYPs or peroxidases to isolate contribution to nitroso-group activation .

- Computational Docking : Simulate binding affinities of this compound metabolites with CYP active sites using molecular dynamics .

Advanced Consideration : Apply machine learning to predict metabolic pathways from structural fingerprints.

What strategies ensure reproducibility in chronic toxicity studies of this compound?

- Standardized Dosing : Use osmotic minipumps for consistent exposure, avoiding oral gavage variability.

- Blinded Histopathology : Engage multiple pathologists to score tumors, with inter-rater reliability analysis (Cohen’s κ) .

- Open Data Repositories : Share raw data (e.g., adduct quantification, histology images) via platforms like Figshare to enable independent validation .

Advanced Consideration : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management.

How can researchers integrate epidemiological data with mechanistic studies to assess this compound’s human cancer risk?

- Biomarker-Epidemiology Linkage : Correlate adduct levels in human biospecimens (e.g., urine, blood) with occupational exposure records.

- Case-Control Studies : Compare this compound metabolite profiles in cancer patients vs. controls using nested designs .

- Risk Modeling : Apply benchmark dose (BMD) modeling to extrapolate from animal data, incorporating uncertainty factors for human variability .

Advanced Consideration : Leverage exposome-wide association studies (ExWAS) to identify co-exposures potentiating carcinogenicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。